

5-Bromo-2-propoxypyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-propoxypyrimidine

Cat. No.: B1292394

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Technical Guide: 5-Bromo-2-propoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-propoxypyrimidine**, a halogenated pyrimidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific compound, this guide also includes information on its close isomer, 5-Bromo-2-isopropoxypyrimidine, for comparative purposes.

Core Chemical Data

While a specific CAS number for **5-Bromo-2-propoxypyrimidine** is not readily available in public databases, its fundamental molecular properties can be determined from its structure. The following table summarizes the key quantitative data for **5-Bromo-2-propoxypyrimidine** and its isomer, 5-Bromo-2-isopropoxypyrimidine.

Property	5-Bromo-2-propoxypyrimidine	5-Bromo-2-isopropoxypyrimidine
CAS Number	Not readily available	121487-12-5[1]
Molecular Formula	C ₇ H ₉ BrN ₂ O	C ₇ H ₉ BrN ₂ O[1]
Molecular Weight	217.06 g/mol	217.06 g/mol [1]
Chemical Structure	A pyrimidine ring substituted with a bromine atom at the 5th position and a propoxy group at the 2nd position.	A pyrimidine ring substituted with a bromine atom at the 5th position and an isopropoxy group at the 2nd position.

Proposed Synthesis

A plausible and efficient method for the synthesis of **5-Bromo-2-propoxypyrimidine** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 5-Bromo-2-chloropyrimidine can be reacted with sodium propoxide.

Experimental Protocol: Synthesis of 5-Bromo-2-propoxypyrimidine

Materials:

- 5-Bromo-2-chloropyrimidine
- Sodium metal
- Anhydrous propan-1-ol
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

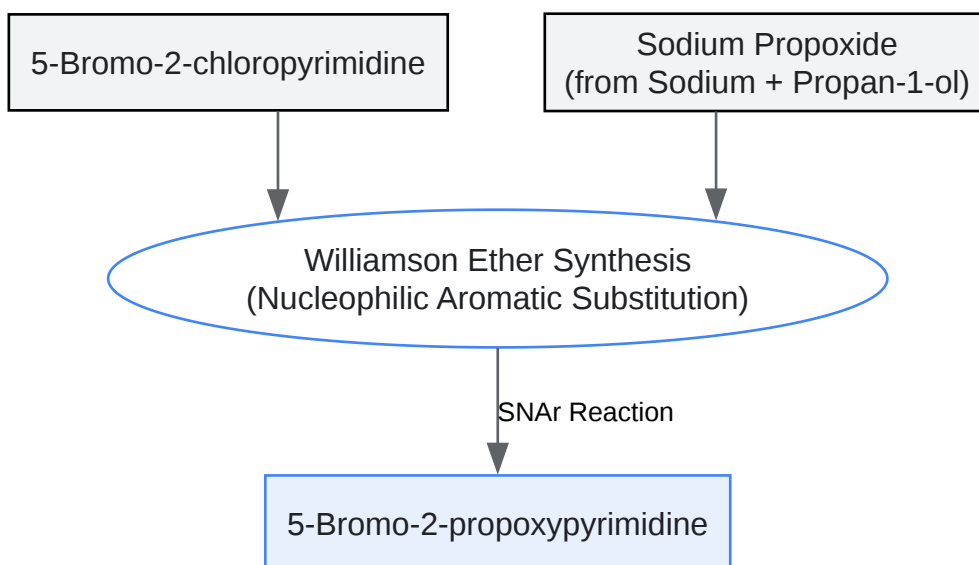
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Preparation of Sodium Propoxide:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium propoxide.
- **Reaction Setup:** In a separate flask, dissolve 5-Bromo-2-chloropyrimidine in anhydrous THF.
- **Nucleophilic Substitution:** Slowly add the freshly prepared sodium propoxide solution to the solution of 5-Bromo-2-chloropyrimidine at room temperature with vigorous stirring.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-Bromo-2-chloropyrimidine) is consumed.
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **5-Bromo-2-propoxypyrimidine** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway for **5-Bromo-2-propoxypyrimidine**.



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Caption: Proposed synthesis of **5-Bromo-2-propoxypyrimidine**.

Potential Applications in Research and Drug Development

Halogenated pyrimidines, such as **5-Bromo-2-propoxypyrimidine**, are valuable building blocks in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The 2-propoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Given the structural similarities to other biologically active pyrimidine derivatives, **5-Bromo-2-propoxypyrimidine** could be a key intermediate in the synthesis of novel therapeutic agents, including but not limited to:

- Kinase inhibitors
- Antiviral agents
- Anticancer agents

- Central nervous system modulators

Researchers and drug development professionals can utilize this intermediate to generate libraries of novel compounds for high-throughput screening and lead optimization studies. The specific steric and electronic properties conferred by the propoxy group may offer advantages in potency, selectivity, or pharmacokinetic profiles compared to other alkoxy-substituted pyrimidines.

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References

- 1. [usbio.net](https://www.usbio.net) [[usbio.net](https://www.usbio.net)]
- To cite this document: BenchChem. [5-Bromo-2-propoxypyrimidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292394#5-bromo-2-propoxypyrimidine-cas-number-and-molecular-weight>]

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